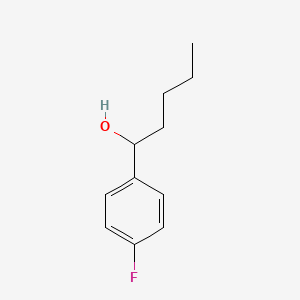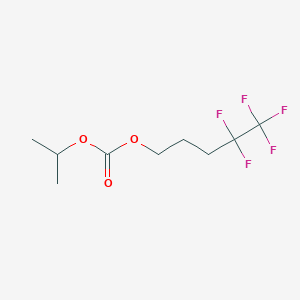
4,4,5,5,5-Pentafluoropentyl isopropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,5-Pentafluoropentyl isopropyl carbonate is a fluorinated organic compound with the molecular formula C9H13F5O3 and a molecular weight of 264.19 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl isopropyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,5-Pentafluoropentyl isopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isopropyl carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would yield a carbamate derivative.
Hydrolysis: The primary products are 4,4,5,5,5-Pentafluoropentanol and isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,5-Pentafluoropentyl isopropyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Wirkmechanismus
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl isopropyl carbonate involves its interaction with nucleophiles, leading to the formation of substitution products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound may interact with enzymes that catalyze the hydrolysis of carbonate esters, leading to the release of 4,4,5,5,5-Pentafluoropentanol and isopropyl alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5,5-Pentafluoropentanol: A precursor in the synthesis of 4,4,5,5,5-Pentafluoropentyl isopropyl carbonate.
Isopropyl chloroformate: Another carbonate ester used in similar synthetic applications.
Fluorinated Carbonates: Compounds with similar structures but different fluorination patterns.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as high reactivity and stability. This makes it particularly valuable in applications requiring robust and stable fluorinated compounds .
Eigenschaften
Molekularformel |
C9H13F5O3 |
|---|---|
Molekulargewicht |
264.19 g/mol |
IUPAC-Name |
4,4,5,5,5-pentafluoropentyl propan-2-yl carbonate |
InChI |
InChI=1S/C9H13F5O3/c1-6(2)17-7(15)16-5-3-4-8(10,11)9(12,13)14/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
HWVZHAYEGPFVMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)OCCCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
![2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)
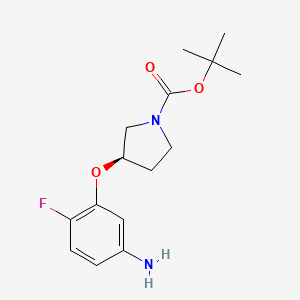
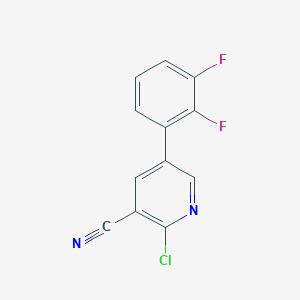
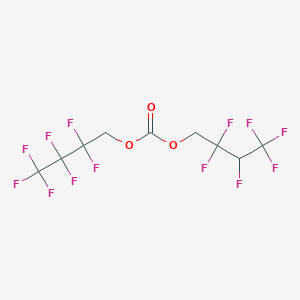

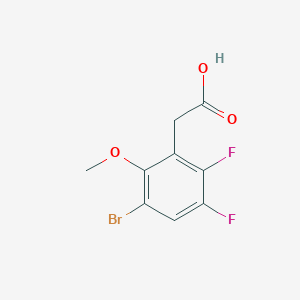
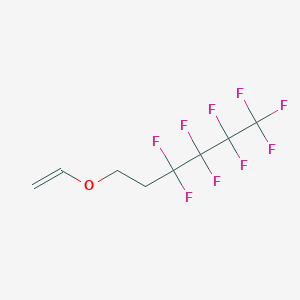
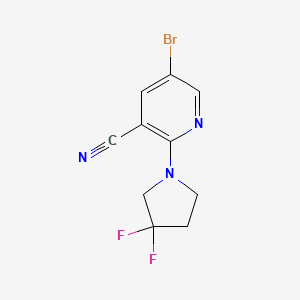
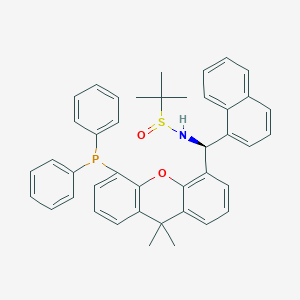
![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
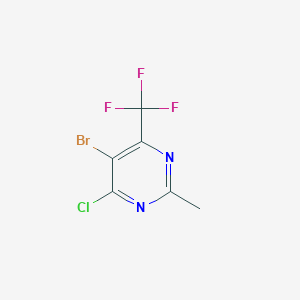
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
